molecular formula C4H11ClFNO B2497202 (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride CAS No. 2361610-41-3

(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride

Cat. No.: B2497202
CAS No.: 2361610-41-3
M. Wt: 143.59
InChI Key: HDBDMRBNDCTOQS-WCCKRBBISA-N
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Description

(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group, making it a versatile molecule for chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom to the precursor molecule.

    Methoxylation: Addition of the methoxy group.

    Amination: Incorporation of the amine group.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the fluorine atom to a hydrogen atom.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrochloride include:

  • (2R)-1-Fluoro-3-methoxypropan-2-amine
  • (2R)-1-Fluoro-3-methoxypropan-2-amine;hydrobromide
  • (2R)-1-Fluoro-3-methoxypropan-2-amine;hydroiodide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

(2R)-1-fluoro-3-methoxypropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FNO.ClH/c1-7-3-4(6)2-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBDMRBNDCTOQS-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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